N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide: is an organic compound that features both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-dimethoxyaniline: This can be achieved by methylation of 2,4-dihydroxyaniline.
Formation of 2,4-dimethoxyphenylamine: The 2,4-dimethoxyaniline is then reacted with sulfonyl chloride to form the sulfonamide.
Iodination: The final step involves the iodination of the benzene ring using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The aromatic rings in N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The iodine atom makes it a suitable candidate for coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can be used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Biaryl compounds formed through the coupling of the aromatic rings.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its ability to undergo coupling reactions.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its sulfonamide group.
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide in biological systems is primarily through its interaction with enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to antibacterial effects.
Comparison with Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-bromobenzenesulfonamide
- N-(2,4-dimethoxyphenyl)-4-chlorobenzenesulfonamide
- N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide
Uniqueness: The presence of the iodine atom in N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide makes it particularly suitable for coupling reactions, which is a distinct advantage over its bromine, chlorine, and fluorine analogs. Additionally, the methoxy groups provide electron-donating effects that can influence the reactivity and stability of the compound.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHFIGGFZDGBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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